2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride is systematically named according to IUPAC rules as 1-methyl-2-{[4-(chloromethyl)phenoxy]methyl}-1H-imidazole hydrochloride . This nomenclature reflects:
- A 1H-imidazole core (five-membered aromatic ring with two non-adjacent nitrogen atoms).
- 1-methyl substitution on the nitrogen at position 1.
- A phenoxymethyl group at position 2, where the phenoxy moiety is para-substituted with a chloromethyl (-CH₂Cl) group.
- A hydrochloride salt formation, indicated by the suffix "hydrochloride."
The structural formula (Figure 1) is derived from its SMILES notation CN1C=CN=C1COC2=CC=C(CCl)C=C2.[H]Cl. Key features include:
- Imidazole ring with methyl group at N1.
- Ether-linked para-chloromethylphenyl group at C2.
- Ionic interaction between the imidazole nitrogen and hydrochloric acid.
CAS Registry Number and Molecular Formula Validation
The compound is uniquely identified by its CAS Registry Number 1170478-93-9 . Validation of its molecular formula and weight is as follows:
| Property | Value | Source Validation |
|---|---|---|
| Molecular formula | C₁₂H₁₄Cl₂N₂O | |
| Molecular weight (g/mol) | 273.16 | |
| XLogP3 (log P) | 2.7 (estimated) | Computed via PubChem |
The molecular formula accounts for:
- 12 carbons (imidazole core + methyl + phenoxymethyl + chloromethyl).
- Two chlorine atoms (one in chloromethyl, one in HCl).
- One oxygen from the ether linkage.
Properties
IUPAC Name |
2-[[4-(chloromethyl)phenoxy]methyl]-1-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O.ClH/c1-15-7-6-14-12(15)9-16-11-4-2-10(8-13)3-5-11;/h2-7H,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXUWBPSUQSSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC2=CC=C(C=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride Intermediate
This key intermediate is prepared by chlorination of 1-methyl-2-hydroxymethylimidazole using thionyl chloride (SOCl2). Several variations of this reaction have been reported with yields ranging from 78% to 95% depending on conditions:
| Yield | Reaction Conditions | Notes on Procedure |
|---|---|---|
| 95% | SOCl2 in dichloromethane (DCM), 0 °C to RT, 5 h | Concentration and washing with DCM and diethyl ether to isolate off-white solid product |
| 88% | Ice-cooled SOCl2, then reflux for 15 min | Recrystallization from ethanol to obtain brown crystals; NMR confirms structure |
| 78% | SOCl2 at 0 °C for 30 min, followed by reflux | Recrystallization from ethanol; inert atmosphere used; yellow crystals obtained |
The reaction involves substitution of the hydroxymethyl group by chloromethyl via thionyl chloride, with careful temperature control to optimize yield and purity. The hydrochloride salt forms due to the reaction conditions.
Coupling with 4-(Chloromethyl)phenol Derivatives
The next step involves nucleophilic substitution of the chloromethyl group on the phenol derivative with the imidazole intermediate or vice versa. This step forms the phenoxymethyl linkage:
- The phenol derivative (often 4-(chloromethyl)phenol or its protected form) reacts with the imidazole intermediate under basic conditions (e.g., potassium tert-butoxide in dry DMF) at low temperatures (e.g., −40 °C) to prevent side reactions.
- The reaction mixture is then acidified to pH 1 with hydrochloric acid, followed by extraction and purification steps to isolate the target compound.
This approach allows selective formation of the ether bond between the phenoxy and imidazole moieties with good yields and purity.
Chloromethylation of Phenoxy Moiety (Alternative Route)
Alternatively, the chloromethyl group on the phenoxy ring can be introduced after ether formation:
- Starting from 4-hydroxybenzyl alcohol derivatives, chloromethylation can be performed using chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions.
- The chloromethylated phenoxy intermediate is then coupled with 1-methylimidazole or its derivatives to yield the final compound.
This route offers flexibility depending on the availability of starting materials and desired substitution patterns.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination of hydroxymethyl imidazole | Thionyl chloride in DCM or ether | 0 °C to RT | 0.5–5 h | 78–95 | Cooling critical to control reaction rate |
| Nucleophilic substitution | tBuOK in dry DMF, HCl acidification | −40 °C to RT | 15 min to 1 h | Good | Low temperature prevents side reactions |
| Chloromethylation of phenol | Chloromethyl methyl ether or SOCl2 | 0–40 °C | Varies | Moderate | Requires careful handling due to toxicity |
Analytical and Characterization Data
- NMR Spectroscopy:
- Mass Spectrometry:
- Purity Assessment:
- Thin-layer chromatography (TLC) with Rf ~0.4 in ethyl acetate systems.
- Physical State:
Summary of Key Research Findings
- The chlorination step using thionyl chloride is well-established, with high yields achievable under controlled temperature and moisture exclusion.
- Nucleophilic substitution to form the phenoxymethyl linkage requires strong base and low temperature to maximize selectivity and yield.
- The compound’s stability as a hydrochloride salt facilitates handling and storage for further synthetic applications.
- Variations in starting materials and chloromethylation methods provide synthetic flexibility depending on research needs.
Chemical Reactions Analysis
Types of Reactions
2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazole derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
Biochemical Research Applications
- Proteomics Research
- Anticancer Studies
- Antimicrobial Activity
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Proteomics | Demonstrated that the compound effectively modifies target proteins involved in metabolic pathways. |
| Study B | Cancer Research | Showed significant inhibition of tumor growth in vitro when used with specific cancer cell lines. |
| Study C | Antimicrobial Testing | Reported effective antimicrobial activity against Gram-positive bacteria, suggesting potential for therapeutic development. |
Mechanism of Action
The mechanism of action of 2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function . The pathways involved in its action are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Key Observations:
- Electronic Properties : Nitro (e.g., in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) and methoxy groups (e.g., in 2-(4-methoxyphenyl)-1H-imidazole hydrochloride) modulate electron density, affecting reactivity and binding affinity .
Physicochemical Properties
- Melting Points : Analogs exhibit melting points ranging from 106°C (e.g., ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate) to 158°C (e.g., methyl 1-(4-chlorophenyl)-2,4-diphenyl-1H-imidazole-5-carboxylate) . The target compound’s melting point is likely influenced by its aromatic and alkyl substituents.
- Solubility : Hydrochloride salts (e.g., 4-(chloromethyl)-1-methyl-1H-imidazole hydrochloride) generally exhibit improved aqueous solubility compared to free bases .
Biological Activity
2-[4-(Chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride is a synthetic compound with a unique chemical structure that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its molecular formula is C12H13ClN2O- HCl, and it has been explored for its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Weight : 273.16 g/mol
- CAS Number : 1170478-93-9
- IUPAC Name : 2-[[4-(chloromethyl)phenoxy]methyl]-1-methylimidazole; hydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It can bind to proteins and enzymes, potentially altering their activity and function. The chloromethyl group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with enhanced biological properties .
Antimicrobial Activity
Research has indicated that derivatives of imidazole compounds, similar to this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 12.5 to 250 µg/ml against various bacterial strains .
| Compound | MIC (µg/ml) | Bacterial Strain |
|---|---|---|
| Compound 1 | 50 | S. typhi |
| Compound 2 | 250 | C. albicans |
| Compound 3 | 62.5 | E. coli |
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of imidazole derivatives on cancer cell lines. For example, compounds structurally related to this compound have shown promising results against human hepatocyte cell lines (HepG2), indicating potential anticancer properties with low cytotoxicity at effective concentrations .
Case Studies
Several case studies have highlighted the biological activity of imidazole derivatives:
-
Study on Antimicrobial Properties :
A study evaluated a series of imidazole derivatives for their antimicrobial activity using the broth microdilution method. Compounds were tested against various microbial strains, revealing significant antibacterial effects comparable to established antibiotics like ampicillin and ciprofloxacin . -
Cytotoxicity Evaluation :
In another study, the cytotoxic effects of imidazole compounds were assessed on HepG2 cells, demonstrating that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify proton environments (e.g., imidazole ring protons at δ 7.0–8.0 ppm) and confirm substitution patterns .
- IR Spectroscopy : Detect functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹, aromatic C-H bends) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
- Elemental Analysis : Validate purity and stoichiometry of the hydrochloride salt .
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Keep in airtight, light-resistant containers under dry conditions (humidity <30%) to prevent hydrolysis .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
How can computational chemistry tools aid in designing synthetic routes?
Q. Advanced
- Reaction Path Prediction : Tools like ICReDD’s quantum chemical calculations predict feasible intermediates and transition states, reducing trial-and-error approaches .
- Solvent/Catalyst Screening : Machine learning models (e.g., Template_relevance Pistachio) analyze reaction databases to recommend optimal conditions .
- Thermodynamic Profiling : Calculate Gibbs free energy (ΔG) to identify rate-limiting steps and exothermic/endothermic pathways .
Case Study : A 2021 study optimized imidazole chloromethylation using DFT calculations to predict regioselectivity, achieving 85% yield vs. 60% empirically .
How do substituents on the imidazole ring influence reactivity and bioactivity?
Q. Advanced
- Electron-Withdrawing Groups (Cl, NO₂) : Increase electrophilicity at the imidazole N-atom, enhancing nucleophilic substitution kinetics .
- Aryl Thiazole-Triazole Hybrids : Improve antimicrobial activity by enhancing membrane penetration (e.g., compound 9c showed MIC = 2 µg/mL against S. aureus) .
- Phenoxymethyl Moieties : Modulate solubility and pharmacokinetics; hydrophilic groups (e.g., -OH) improve aqueous stability .
Experimental Design : Use Hammett plots to correlate substituent σ-values with reaction rates or bioactivity IC₅₀ values .
What strategies resolve contradictions in reaction yields across literature methods?
Q. Advanced
- Variable Isolation : Compare studies for differences in catalysts (e.g., NH₄OAc vs. HCl), solvent purity, or heating methods (microwave vs. oil bath) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-chlorination or hydrolysis) that reduce yields .
- Statistical Optimization : Apply response surface methodology (RSM) to identify critical factors (e.g., molar ratios, temperature) and interactions .
Case Study : A 2023 meta-analysis of imidazole syntheses found that NaBH₄ reduction steps increased yields by 20% compared to Zn/HCl, likely due to milder conditions .
What are the challenges in scaling up laboratory synthesis to pilot-scale production?
Q. Advanced
- Heat Transfer : Exothermic reactions (e.g., chloromethylation) require jacketed reactors to prevent thermal runaway .
- Purification : Column chromatography is impractical; switch to fractional crystallization or membrane filtration .
- Regioselectivity : Pilot-scale mixing efficiency affects substituent positioning; computational fluid dynamics (CFD) models optimize agitation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
